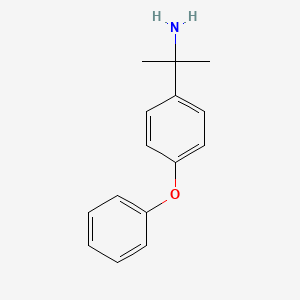
2-(4-Phenoxyphenyl)propan-2-amine
描述
2-(4-Phenoxyphenyl)propan-2-amine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound that belongs to the family of amphetamines. It has gained popularity as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.
作用机制
4-FA acts as a releasing agent for the neurotransmitters serotonin, dopamine, and norepinephrine. It increases the levels of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the postsynaptic receptors. This results in the psychoactive effects of 4-FA, including euphoria, increased energy, and enhanced mood.
Biochemical and Physiological Effects
The use of 4-FA has been associated with several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of cortisol, a stress hormone, and decreases the release of prolactin, a hormone involved in lactation.
实验室实验的优点和局限性
One advantage of using 4-FA in lab experiments is its ability to selectively release serotonin, dopamine, and norepinephrine. This allows for the study of the specific effects of these neurotransmitters on behavior and brain function. However, 4-FA has limitations in that it is a psychoactive substance and can cause changes in behavior and mood, which can confound the results of experiments.
未来方向
There are several future directions for research involving 4-FA. One direction is to investigate the long-term effects of 4-FA use on the brain and behavior. Another direction is to study the effects of 4-FA on specific brain regions and circuits involved in reward and motivation. Additionally, there is potential for the development of new drugs based on the structure of 4-FA that have more specific effects on neurotransmitter release.
Conclusion
In conclusion, 2-(4-Phenoxyphenyl)propan-2-amine, also known as 4-FA, is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While 4-FA has gained popularity as a recreational drug, its potential for scientific research should not be overlooked.
科学研究应用
4-FA has potential applications in scientific research as a tool for studying the central nervous system. It has been used in studies investigating the role of serotonin and dopamine neurotransmitters in the brain. It has also been used in studies investigating the effects of amphetamines on the brain and behavior.
属性
IUPAC Name |
2-(4-phenoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAODKGKGJCBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578012 | |
| Record name | 2-(4-Phenoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenyl)propan-2-amine | |
CAS RN |
54737-66-5 | |
| Record name | 2-(4-Phenoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



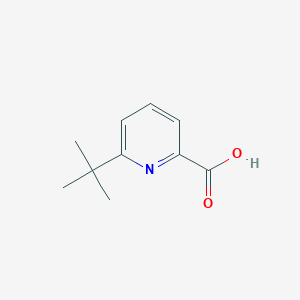
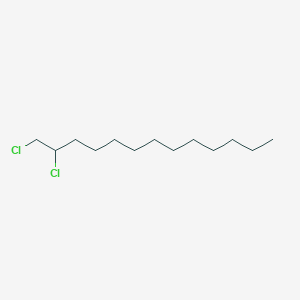
![1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1628138.png)
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)
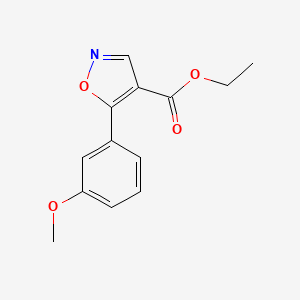

![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)

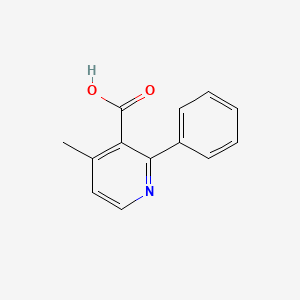
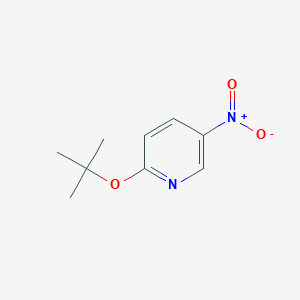
![2-[Butyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1628154.png)


